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Compound of Interest

Compound Name: Pentadecanoyl chloride

Cat. No.: B104569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pentadecanoyl chloride (C15H29ClO), a long-chain fatty acyl chloride. The information

presented herein is essential for its identification, characterization, and quality control in

research and development settings. This document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for

Pentadecanoyl chloride. These values are derived from established principles of

spectroscopy and data from homologous long-chain acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Pentadecanoyl chloride (in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.85 Triplet 2H
α-CH₂ (adjacent to

C=O)

~1.70 Quintet 2H β-CH₂

~1.25 Broad Singlet 22H -(CH₂)₁₁-

~0.88 Triplet 3H Terminal CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentadecanoyl chloride (in CDCl₃)

Chemical Shift (ppm) Assignment

~173 C=O (Carbonyl)

~47 α-C (adjacent to C=O)

~32 β-C

~29.7 - ~29.1 -(CH₂)₁₀-

~25 γ-C

~22.7 ω-1 (CH₂ adjacent to terminal CH₃)

~14.1 ω (Terminal CH₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pentadecanoyl chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H Asymmetric Stretch (CH₂)

~2855 Strong C-H Symmetric Stretch (CH₂)

~1800 Very Strong C=O Stretch (Acyl Chloride)

~1465 Medium C-H Bend (Scissoring)

~720 Medium C-H Rocking

~650 Medium C-Cl Stretch

Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of Pentadecanoyl chloride

m/z Proposed Fragment Notes

260/262 [M]⁺

Molecular ion peak (presence

of ³⁵Cl and ³⁷Cl isotopes in a

~3:1 ratio)

225 [M - Cl]⁺

Acylium ion, often a prominent

peak resulting from the loss of

the chlorine radical.

57 [C₄H₉]⁺
Result of alkyl chain

fragmentation.

43 [C₃H₇]⁺
Result of alkyl chain

fragmentation.

29 [C₂H₅]⁺
Result of alkyl chain

fragmentation.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid long-chain acyl

chlorides like Pentadecanoyl chloride.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Pentadecanoyl chloride in ~0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Typical spectral width: 0-10 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a greater number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

Typical spectral width: 0-200 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As Pentadecanoyl chloride is a liquid at room temperature, a neat

spectrum can be obtained by placing a thin film of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the empty sample holder.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dilute a small amount of Pentadecanoyl chloride in a volatile organic

solvent such as hexane or dichloromethane. The concentration should be in the range of 1

µg/mL to 1 mg/mL, depending on the ionization technique and instrument sensitivity.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight). Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this type of

compound.

GC-MS Acquisition:

GC conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven

temperature to ramp from a low starting temperature (e.g., 50°C) to a high final

temperature (e.g., 250°C) to ensure proper separation and elution.

Ionization: Use standard EI at 70 eV.

Mass Analyzer: Scan a mass range of m/z 20 to 300.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The fragmentation pattern of long-chain alkanes often shows

clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups[1].

Workflow Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis and

identification of a chemical compound like Pentadecanoyl chloride.

Workflow for Spectroscopic Identification of Pentadecanoyl chloride
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Caption: Spectroscopic analysis workflow for Pentadecanoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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